N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine
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Overview
Description
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine typically involves multiple steps. The initial step often includes the preparation of the furochromen core, followed by the introduction of the acetyl and glycylglycine groups. Common reagents used in these reactions include acetic anhydride, glycine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
- N-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-valyl-S-benzyl-L-cysteine
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
Uniqueness
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N2O7 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H22N2O7/c1-9-12(4)29-19-11(3)20-14(5-13(9)19)10(2)15(21(28)30-20)6-16(24)22-7-17(25)23-8-18(26)27/h5H,6-8H2,1-4H3,(H,22,24)(H,23,25)(H,26,27) |
InChI Key |
ZMSBXTWGCXZMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)NCC(=O)O)C)C)C |
Origin of Product |
United States |
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